

A Spectroscopic Showdown: Differentiating 4-Bromo and 5-Bromo-2-Furoic Acid Isomers

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Compound of Interest

Compound Name: 4-Bromo-2-furaldehyde

Cat. No.: B1334072

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A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 4-bromo-2-furoic acid and 5-bromo-2-furoic acid. This document provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

The subtle shift of a bromine atom on the furan ring, from position 4 to 5, in bromo-2-furoic acid isomers creates distinct chemical environments that are readily distinguishable through modern spectroscopic techniques. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications. This guide presents a side-by-side comparison of the spectroscopic data for 4-bromo-2-furoic acid and 5-bromo-2-furoic acid, offering a clear and objective reference for scientists.

At a Glance: Key Spectroscopic Differentiators

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses for the two isomers.

Table 1: ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Proton	4-Bromo-2-furoic acid Chemical Shift (δ , ppm)	5-Bromo-2-furoic acid Chemical Shift (δ , ppm)	Key Differences
H3	~7.30 (d)	~7.25 (d, J = 3.6 Hz)	The chemical shift of H3 is influenced by the position of the bromine atom.
H5/H4	~8.05 (s)	~6.70 (d, J = 3.6 Hz)	The most significant difference is observed for the proton at position 5 (or 4 in the 4-bromo isomer). The singlet for H5 in 4-bromo-2-furoic acid is notably downfield compared to the doublet for H4 in 5-bromo-2-furoic acid.
COOH	~13.5 (br s)	~13.4 (br s)	The carboxylic acid proton appears as a broad singlet in both isomers with a similar chemical shift.

Note: Predicted and literature values are compiled. Exact chemical shifts may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon	4-Bromo-2-furoic acid Chemical Shift (δ , ppm)	5-Bromo-2-furoic acid Chemical Shift (δ , ppm)	Key Differences
C2	~145.0	~146.0	The chemical shift of the carboxylic acid-bearing carbon is similar in both isomers.
C3	~120.0	~115.0	The C3 carbon in 4-bromo-2-furoic acid is more deshielded than in the 5-bromo isomer.
C4	~110.0 (C-Br)	~114.0	The carbon directly attached to the bromine atom (C4 in 4-bromo and C5 in 5-bromo) shows a significant difference in chemical shift.
C5	~150.0	~125.0 (C-Br)	The C5 carbon exhibits a large downfield shift in 4-bromo-2-furoic acid compared to the C4 carbon in 5-bromo-2-furoic acid.
C=O	~160.0	~159.8	The carbonyl carbon chemical shifts are very similar for both isomers.

Note: Predicted and literature values are compiled. Exact chemical shifts may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	4-Bromo-2-furoic acid (cm ⁻¹)	5-Bromo-2-furoic acid (cm ⁻¹)	Key Differences
O-H Stretch (Carboxylic Acid)	3100-2500 (broad)	3100-2500 (broad)	The broad O-H stretch is characteristic of the carboxylic acid dimer and is similar for both isomers.
C=O Stretch (Carboxylic Acid)	~1700	~1690	The carbonyl stretching frequency is very similar in both isomers.
C=C Stretch (Furan Ring)	~1580, ~1470	~1570, ~1460	Minor shifts in the furan ring stretching frequencies may be observed.
C-Br Stretch	~650	~630	The C-Br stretching frequency can be a distinguishing feature, though it may be weak and in a crowded region of the spectrum.

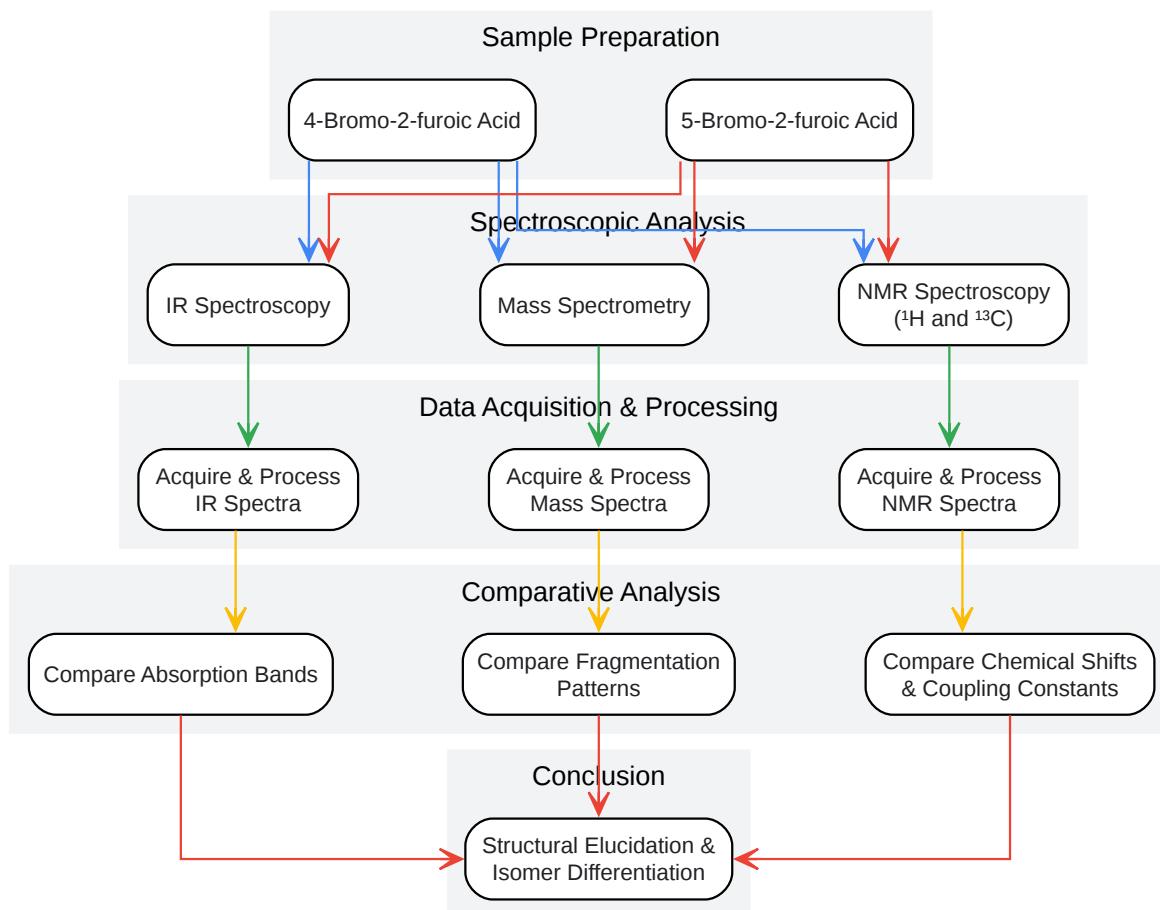
Table 4: Mass Spectrometry (MS) Data

Analysis	4-Bromo-2-furoic acid	5-Bromo-2-furoic acid	Key Differences
Molecular Ion (M^+)	m/z 190/192 (approx. 1:1 ratio)	m/z 190/192 (approx. 1:1 ratio)	Both isomers exhibit a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br).
Key Fragments	m/z 173/175 ($[\text{M}-\text{OH}]^+$), 145/147 ($[\text{M}-\text{COOH}]^+$)	m/z 173/175 ($[\text{M}-\text{OH}]^+$), 111 ($[\text{M}-\text{Br}]^+$), 95 ($[\text{M}-\text{Br}-\text{CO}]^+$)	The fragmentation patterns will differ due to the different positions of the bromine atom, leading to unique fragment ions. The loss of the bromine atom is a more prominent fragmentation pathway for the 5-bromo isomer.

Experimental Workflow and Methodologies

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Workflow for Spectroscopic Comparison of Bromo-2-Furoic Acid Isomers



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